2-Chloro-N4-methylpyridine-3,4-diamine
Overview
Description
2-Chloro-N4-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N4-methylpyridine-3,4-diamine typically involves the chlorination of N4-methylpyridine-3,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a solvent like dichloromethane or chloroform, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N4-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-N4-methylpyridine-3,4-diamine has several applications in scientific research:
Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: Used in the study of pyridine derivatives and their reactivity.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N4-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring play crucial roles in its reactivity and binding to target molecules. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyridine: Similar in structure but lacks the diamine functionality.
3-Amino-2-chloro-4-methylpyridine: Contains an amino group instead of a methyl group at the N4 position.
2-Chloro-5-methylpyridin-3-amine: Another derivative with different substitution patterns.
Uniqueness
2-Chloro-N4-methylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-chloro-4-N-methylpyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOHMGUEAHHTKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358775 | |
Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50432-67-2 | |
Record name | 2-Chloro-N4-methylpyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on the cyclization of substituted 3,4-diaminopyridines. Could 2-Chloro-N4-methylpyridine-3,4-diamine undergo a similar cyclization reaction under nitration conditions?
A1: It is highly plausible. The paper demonstrates that various substituted 3,4-diaminopyridines can undergo cyclization to form 1H-[1,2,3]triazolo[4,5-c]pyridine 2-oxide derivatives during nitration []. Given that this compound also possesses the core 3,4-diaminopyridine structure with a chlorine and methyl substituent, it is likely to exhibit similar reactivity under similar reaction conditions. Further experimental investigation would be needed to confirm this and explore the specific products formed.
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